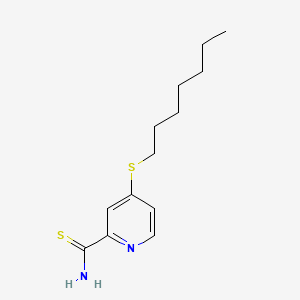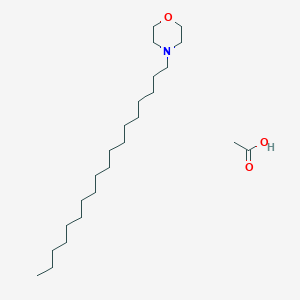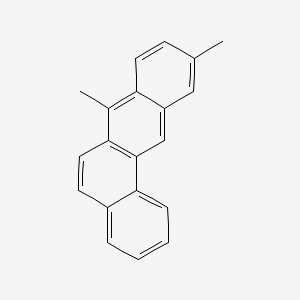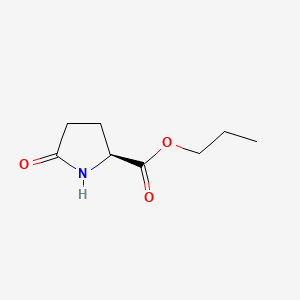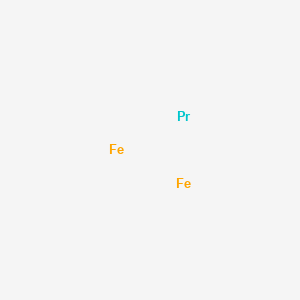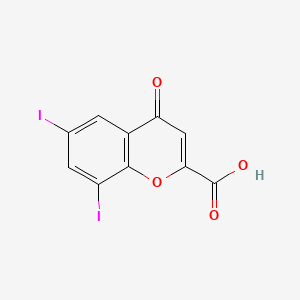
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of two iodine atoms at the 6th and 8th positions, a keto group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the iodination of 4-oxo-4H-1-benzopyran-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atoms or to convert the keto group to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or deiodinated compounds.
科学研究应用
6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the iodine atoms and has different biological activities.
6-Iodo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Contains only one iodine atom, leading to different reactivity and properties.
8-Iodo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Similar to the above but with the iodine atom at a different position.
Uniqueness
The presence of two iodine atoms at specific positions in 6,8-Diiodo-4-oxo-4H-1-benzopyran-2-carboxylic acid makes it unique compared to its analogs. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94088-66-1 |
|---|---|
分子式 |
C10H4I2O4 |
分子量 |
441.94 g/mol |
IUPAC 名称 |
6,8-diiodo-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H4I2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |
InChI 键 |
KJAMDAFCHSFWDM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



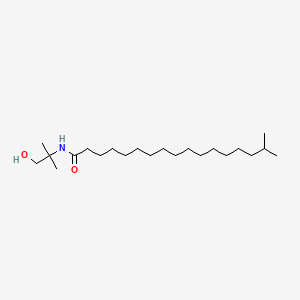
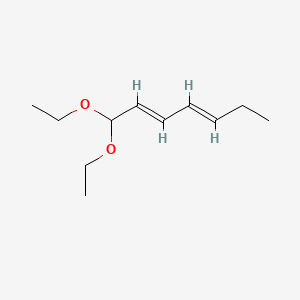
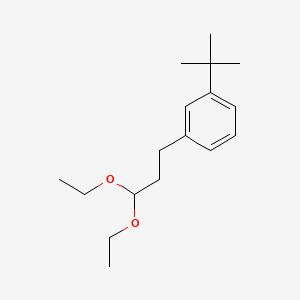

![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


